Cas no 1421501-38-3 (1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one)

1-(2-ベンジル-4-シクロプロピルピペラジン-1-イル)ブタン-1-オンは、複雑な構造を持つ有機化合物であり、ベンジル基とシクロプロピル基を有するピペラジン骨格にブタノンが結合した特徴的な構造を有します。この化合物は、医薬品中間体や生物活性化合物の合成において有用な前駆体としての潜在性を示します。特に、ピペラジン環の立体障害と電子効果を利用した選択的反応が可能であり、創薬化学における構造多様化のための重要な構築ブロックとしての利点があります。また、シクロプロピル基の導入により、分子の剛性と代謝安定性が向上する点が特筆されます。

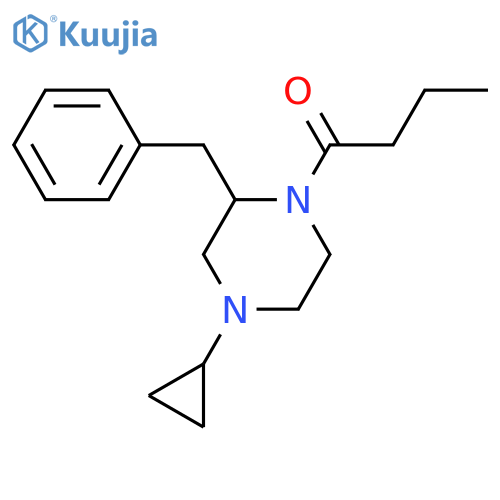

1421501-38-3 structure

商品名:1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one

CAS番号:1421501-38-3

MF:C18H26N2O

メガワット:286.411844730377

CID:5364326

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one

-

- インチ: 1S/C18H26N2O/c1-2-6-18(21)20-12-11-19(16-9-10-16)14-17(20)13-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3

- InChIKey: AJPWTWYGUAVPTQ-UHFFFAOYSA-N

- ほほえんだ: C(N1CCN(C2CC2)CC1CC1=CC=CC=C1)(=O)CCC

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6384-0837-15mg |

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |

1421501-38-3 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6384-0837-30mg |

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |

1421501-38-3 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6384-0837-20mg |

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |

1421501-38-3 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6384-0837-2mg |

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |

1421501-38-3 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6384-0837-4mg |

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |

1421501-38-3 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6384-0837-10mg |

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |

1421501-38-3 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6384-0837-25mg |

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |

1421501-38-3 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6384-0837-1mg |

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |

1421501-38-3 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6384-0837-20μmol |

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |

1421501-38-3 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6384-0837-5μmol |

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |

1421501-38-3 | 5μmol |

$63.0 | 2023-09-09 |

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

1421501-38-3 (1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one) 関連製品

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量